molecular formula C17H23FN2O3S B11091761 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide

Cat. No.: B11091761
M. Wt: 354.4 g/mol
InChI Key: SJFLAQGUWRMCJC-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a sulfonamide group. Its molecular formula is C17H23NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide typically involves multiple steps. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the ethyl chain and the sulfonamide group. Common reagents used in these reactions include cyclohexene, ethyl bromide, and N-methyl-4-fluorobenzenesulfonamide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzene sulfonamide group, in particular, enhances its potential as a therapeutic agent by increasing its binding affinity to target enzymes and improving its metabolic stability.

Properties

Molecular Formula

C17H23FN2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C17H23FN2O3S/c1-20(24(22,23)16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,19,21)

InChI Key

SJFLAQGUWRMCJC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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